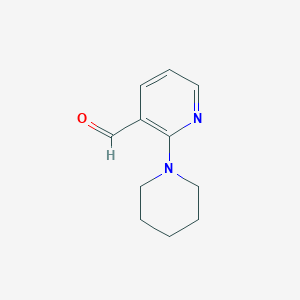

2-Piperidinonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDRUPSZWQXUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383311 | |

| Record name | 2-Piperidinonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34595-22-7 | |

| Record name | 2-(1-Piperidinyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34595-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Piperidinonicotinaldehyde (CAS 34595-22-7)

Disclaimer: A comprehensive search of scientific literature and chemical databases has revealed a significant lack of in-depth, publicly available technical data for 2-Piperidinonicotinaldehyde (CAS 34595-22-7). While basic chemical properties are known, detailed experimental protocols, quantitative biological data, and specific signaling pathway information are not available in peer-reviewed literature. This guide, therefore, provides the available fundamental information and presents a generalized overview based on the broader chemical classes to which this compound belongs. The experimental protocols and pathway diagrams are illustrative examples and are not specific to this compound.

Core Compound Information

This compound, with the CAS number 34595-22-7, is a substituted pyridine derivative. The presence of a piperidine ring and an aldehyde group on the pyridine core suggests its potential as a versatile building block in medicinal chemistry and drug discovery.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 34595-22-7 | ChemScene[1] |

| IUPAC Name | 2-(piperidin-1-yl)pyridine-3-carbaldehyde | ChemScene[1] |

| Synonyms | This compound, 2-(1-Piperidinyl)pyridine-3-carboxaldehyde | ChemScene[1] |

| Molecular Formula | C₁₁H₁₄N₂O | ChemScene[1] |

| Molecular Weight | 190.24 g/mol | ChemScene[1] |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

General Synthesis Strategies

While a specific, validated synthesis protocol for this compound is not documented in the searched literature, its structure suggests that it could be synthesized through several established organic chemistry reactions. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable 2-halonicotinaldehyde with piperidine.

Generalized Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

Objective: To synthesize this compound by reacting 2-chloronicotinaldehyde with piperidine.

Materials:

-

2-chloronicotinaldehyde

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

To a solution of 2-chloronicotinaldehyde (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the piperidine and substituted pyridine moieties are common pharmacophores found in a wide range of biologically active molecules.[2] Therefore, this compound could potentially exhibit various pharmacological activities.

Derivatives of 2-aminopyridine have been investigated as inhibitors of ALK and ROS1 kinases, which are targets in cancer therapy.[2] The structural similarity of this compound to these compounds suggests it could be explored for similar activities.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine and piperidine scaffolds in kinase inhibitors, one could hypothesize that this compound might interact with intracellular signaling pathways regulated by kinases. For instance, it could potentially modulate pathways involved in cell proliferation, survival, or inflammation.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

References

An In-depth Technical Guide to the Core Chemical Properties of 2-Piperidinonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 2-Piperidinonicotinaldehyde. Direct experimental data for this specific compound is limited in publicly accessible literature. The information presented is based on its chemical structure, established synthetic routes, and data from its precursors and structurally related compounds.

Introduction

This compound, systematically named 2-(Piperidin-1-yl)nicotinaldehyde, is a heterocyclic compound featuring a pyridine ring substituted with a piperidine and an aldehyde group. Its structure suggests potential applications as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the piperidine moiety, a common scaffold in many FDA-approved drugs, and the reactive aldehyde group make it a compound of interest for the development of novel therapeutic agents.

This guide summarizes the known identifiers for this compound, provides key physicochemical data for its synthetic precursors, details a probable synthetic protocol, and discusses the potential biological significance of this structural class based on existing literature for related piperidine derivatives.

Core Chemical Information

While specific, experimentally determined physicochemical properties for this compound are not widely reported, its fundamental identifiers have been established.

| Property | Value | Source |

| IUPAC Name | 2-(Piperidin-1-yl)nicotinaldehyde | ChemScene |

| CAS Number | 34595-22-7 | |

| Molecular Formula | C₁₁H₁₄N₂O | |

| Molecular Weight | 190.24 g/mol | |

| SMILES | O=CC1=C(N2CCCCC2)N=CC=C1 |

Note: The IUPAC name provided by some sources, 2-Piperidin-1-ylpyridin-1-ium-3-carbaldehyde, suggests a quaternary pyridinium salt, which may exist under certain conditions or be an alternative representation.

Synthesis and Experimental Protocols

The most probable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, such as a halogen, from the 2-position of a pyridine ring by piperidine.

3.1. Proposed Synthesis: Nucleophilic Aromatic Substitution

The reaction between 2-chloronicotinaldehyde and piperidine is a well-established method for the synthesis of 2-amino-substituted pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates nucleophilic attack at the C2 position.

3.1.1. Physicochemical Properties of Reactants

A summary of the key properties of the proposed reactants is provided below for reference.

| Property | 2-Chloronicotinaldehyde | Piperidine |

| CAS Number | 36404-88-3 | 110-89-4 |

| Molecular Formula | C₆H₄ClNO | C₅H₁₁N |

| Molecular Weight | 141.56 g/mol | 85.15 g/mol |

| Appearance | White to off-white solid | Colorless liquid |

| Melting Point | 50-54 °C | -7 °C |

| Boiling Point | 119 °C (at 30 Torr) | 106 °C |

| Density | 1.332 g/cm³ (Predicted) | 0.862 g/mL |

| Solubility | Soluble in chloroform, DMSO | Miscible with water |

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a general procedure based on standard SNAr reactions with similar substrates. Optimization would be required to achieve high yields for this compound.

-

Reaction Setup: To a solution of 2-chloronicotinaldehyde (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask is added piperidine (1.2-2.0 eq).

-

Base (Optional): A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) may be added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

3.3. Synthetic Workflow Diagram

Caption: Figure 1. Synthetic Workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the piperidine scaffold is a well-known pharmacophore present in a vast array of biologically active compounds. The introduction of a substituted pyridine ring can further modulate this activity.

4.1. General Biological Activities of Piperidine Derivatives

Piperidine-containing molecules have demonstrated a wide range of therapeutic effects, including but not limited to:

-

Anticancer Activity: Many piperidine derivatives have been investigated for their antiproliferative effects against various cancer cell lines.

-

Antimicrobial and Antifungal Properties: The piperidine nucleus is found in several natural and synthetic compounds with activity against bacteria and fungi.

-

Central Nervous System (CNS) Activity: Due to their structural features, piperidine derivatives can interact with various receptors and enzymes in the CNS, leading to applications as antipsychotics, antidepressants, and analgesics.

-

Enzyme Inhibition: The piperidine ring can serve as a key binding element for various enzymes, leading to the development of specific inhibitors.

4.2. Logical Relationship Diagram for Potential Biological Relevance

The following diagram illustrates the logical connection from the core structure of this compound to potential, though unverified, biological activities based on the known pharmacology of related compounds.

Caption: Figure 2. Potential Biological Relevance of the Scaffold.

Conclusion

This compound is a readily synthesizable compound with significant potential as a chemical intermediate. While direct experimental data on its properties and biological activities are currently lacking, its structural components suggest a rich area for future investigation. Researchers in drug discovery and medicinal chemistry may find this molecule to be a valuable starting point for the development of novel compounds with a wide range of potential therapeutic applications. Further studies are warranted to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological profile.

References

Synthesis of 2-Piperidinonicotinaldehyde from 2-Chloronicotinaldehyde: A Technical Overview

An In-depth Examination of the Nucleophilic Aromatic Substitution Reaction for the Formation of a Key Synthetic Intermediate

This technical guide provides a detailed overview of the synthesis of 2-piperidinonicotinaldehyde from 2-chloronicotinaldehyde. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in the synthesis of a wide range of heterocyclic compounds with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Principle: Nucleophilic Aromatic Substitution

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. The presence of the electron-withdrawing aldehyde group and the inherent electron-deficient nature of the pyridine ring facilitate this nucleophilic attack. The chloride ion, a good leaving group, is subsequently displaced.

The reaction proceeds via a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.

Logical Reaction Pathway

Caption: Logical workflow of the SNAr reaction.

Experimental Data

| Parameter | Typical Value/Condition | Source (Analogous Reactions) |

| Reactants | 2-Chloronicotinaldehyde, Piperidine | N/A |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | [1][2] |

| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | [1] |

| Reaction Time | Several hours to overnight | [3] |

| Base (optional) | An excess of piperidine can act as the base, or a non-nucleophilic base (e.g., K2CO3, Et3N) can be added. | [1] |

| Yield | Expected to be moderate to high, depending on conditions. | N/A |

| Purification | Column chromatography on silica gel is a common method for purification of similar products. | [4] |

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for SNAr reactions on chloro-substituted aromatic and heteroaromatic systems. It should be considered a starting point for optimization by researchers.

Materials:

-

2-Chloronicotinaldehyde

-

Piperidine

-

Anhydrous Dimethylformamide (DMF)

-

Potassium Carbonate (K2CO3) (optional, as a base)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinaldehyde (1.0 eq).

-

Addition of Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add piperidine (1.2-2.0 eq) and potassium carbonate (1.5 eq, if used).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 2-chloronicotinaldehyde is a straightforward yet important transformation in organic synthesis. While a specific, detailed protocol is not widely published, the reaction can be effectively carried out using standard SNAr conditions. The information provided in this guide, based on analogous and well-documented reactions, offers a solid foundation for researchers to develop and optimize this synthesis for their specific needs. Further experimental work is required to establish the optimal reaction conditions and to fully characterize the product.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Piperidinonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Piperidinonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups: a piperidine ring and a nicotin-aldehyde moiety. The provided experimental protocols are generalized procedures applicable for the spectroscopic analysis of such compounds.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted by considering the individual contributions of the piperidine and the substituted pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted based on the known chemical shifts of piperidine and substituted aromatic aldehydes. The solvent is assumed to be CDCl₃.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 - 10.2 | Singlet | 1H | Aldehyde (CHO) |

| ~8.3 - 8.5 | Doublet of doublets | 1H | H6 (Pyridine) |

| ~7.6 - 7.8 | Doublet of doublets | 1H | H4 (Pyridine) |

| ~6.8 - 7.0 | Doublet of doublets | 1H | H5 (Pyridine) |

| ~3.4 - 3.6 | Triplet | 4H | H2', H6' (Piperidine, adjacent to N) |

| ~1.6 - 1.8 | Multiplet | 6H | H3', H4', H5' (Piperidine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 193 | Aldehyde Carbonyl (C=O) |

| ~160 - 163 | C2 (Pyridine, attached to Piperidine) |

| ~152 - 154 | C6 (Pyridine) |

| ~137 - 139 | C4 (Pyridine) |

| ~128 - 130 | C3 (Pyridine, attached to CHO) |

| ~115 - 117 | C5 (Pyridine) |

| ~48 - 52 | C2', C6' (Piperidine)[1] |

| ~26 - 28 | C3', C5' (Piperidine)[1] |

| ~24 - 26 | C4' (Piperidine)[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic aldehyde and the secondary amine functionalities.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Medium, broad | N-H stretch (if piperidine N is not fully substituted) |

| ~2930, 2850 | Strong | C-H stretch (aliphatic, piperidine) |

| ~2820, 2720 | Medium | C-H stretch (aldehyde)[2] |

| ~1690 - 1710 | Strong | C=O stretch (aromatic aldehyde)[3] |

| ~1580, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 - 1300 | Medium | C-N stretch (piperidine) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavages related to the piperidine ring and the aldehyde group.

-

Molecular Ion (M⁺): The expected exact mass will correspond to the chemical formula C₁₁H₁₄N₂O.

-

Key Fragmentation Pathways:

-

Loss of the aldehyde group (-CHO).

-

Alpha-cleavage of the piperidine ring, leading to the loss of substituents or ring opening.[4]

-

Fragmentation of the pyridine ring.

-

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

For liquid samples or solutions: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4]

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source. This soft ionization technique is likely to produce the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (often via a GC inlet for volatile compounds) into the EI source. This high-energy technique will produce the molecular ion (if stable enough) and a variety of fragment ions.[4]

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on 2-Piperidinonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Piperidinonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, potential synthetic routes, and explores its putative biological activities and mechanisms of action based on the broader understanding of piperidine-containing molecules.

Core Molecular Data

The fundamental chemical properties of this compound, also known as 2-(Piperidin-1-yl)nicotinaldehyde, are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 34595-22-7 |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC=C2C=O |

Synthetic Approaches

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of similar aminopyridine derivatives.

Materials:

-

2-Chloronicotinaldehyde

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-chloronicotinaldehyde (1 equivalent) in DMF.

-

Add piperidine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.

-

Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-(Piperidin-1-yl)nicotinaldehyde.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

The biological profile of this compound has not been extensively characterized. However, based on the known pharmacological activities of piperidine-containing compounds, several potential therapeutic applications and mechanisms of action can be postulated. Piperidine moieties are prevalent in a vast array of bioactive molecules, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.

Putative Mechanisms of Action

Piperidine derivatives have been shown to interact with a variety of biological targets and modulate key signaling pathways. The presence of the piperidine ring in this compound suggests potential interactions with receptors and enzymes implicated in various diseases.

1. Modulation of Inflammatory Pathways:

Many piperidine-containing compounds, such as the natural alkaloid piperine, have demonstrated potent anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound could exhibit similar activities.

Figure 1: Postulated anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

2. Interaction with Neurological Targets:

The structural similarity of the piperidine moiety to endogenous neurotransmitters suggests that this compound could interact with receptors in the central nervous system. For instance, some piperidine derivatives are known antagonists of the α7 nicotinic acetylcholine receptor (α7-nAChR), which is implicated in cognitive function and neuro-inflammation.

Figure 2: Potential antagonism of the α7-nAChR and downstream signaling effects.

3. Anticancer Activity:

Numerous piperidine derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms are diverse and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. These effects are often linked to the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

The Aldehyde Group in 2-Piperidinonicotinaldehyde: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted reactivity of the aldehyde group in 2-Piperidinonicotinaldehyde. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates its chemical behavior based on established principles of organic chemistry and the electronic effects of its substituents. The guide details expected outcomes for various classes of reactions, provides hypothetical experimental protocols, and presents data in a structured format for clarity. This document serves as a predictive resource for researchers interested in the synthetic utility and potential biological interactions of this compound.

Introduction: Electronic Profile and Predicted Reactivity

This compound is a substituted heterocyclic aldehyde. Its reactivity is primarily dictated by the electrophilic character of the aldehyde's carbonyl carbon, which is significantly modulated by the electronic properties of the pyridine ring and its substituents.

The pyridine ring is inherently electron-deficient. However, the 2-piperidino group, being a secondary amine attached to the ring, is a strong electron-donating group through resonance. This electron-donating effect increases the electron density on the pyridine ring, which in turn is expected to decrease the electrophilicity of the aldehyde's carbonyl carbon. Consequently, the aldehyde group in this compound is predicted to be less reactive towards nucleophiles compared to unsubstituted nicotinaldehyde or nicotinaldehydes bearing electron-withdrawing groups. For instance, a related compound, 2,4,6-trichloronicotinaldehyde, is anticipated to have a highly reactive aldehyde group due to the strong electron-withdrawing nature of the three chlorine atoms[1].

Key Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations.[2][3][4] This section outlines the principal reactions the aldehyde group in this compound is expected to undergo.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[2][4][5] The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon.

-

Formation of Alcohols (Grignard and Organolithium Reagents): Reaction with organometallic reagents like Grignard or organolithium reagents is expected to yield secondary alcohols.

-

Formation of Hemiacetals and Acetals: In the presence of alcohols and an acid catalyst, this compound will likely form hemiacetals and subsequently acetals.[2][3] This reaction is reversible.

-

Formation of Cyanohydrins: The addition of hydrogen cyanide will likely lead to the formation of a cyanohydrin.[2]

Table 1: Predicted Yields for Nucleophilic Addition Reactions

| Nucleophile | Reagent | Product | Predicted Yield (%) |

| Carbon | Methylmagnesium bromide | 1-(2-(piperidin-1-yl)pyridin-3-yl)ethan-1-ol | 75-85 |

| Oxygen | Ethanol (excess), H+ | 3-(diethoxymethyl)-2-(piperidin-1-yl)pyridine | 80-90 |

| Carbon | NaCN, H+ | 2-hydroxy-2-(2-(piperidin-1-yl)pyridin-3-yl)acetonitrile | 85-95 |

Note: The predicted yields are hypothetical and for illustrative purposes only.

Reduction Reactions

The aldehyde group can be readily reduced to a primary alcohol.

-

Reduction to Alcohol: Standard reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are expected to efficiently reduce the aldehyde to the corresponding primary alcohol.[5]

Table 2: Predicted Yields for Reduction Reactions

| Reagent | Product | Predicted Yield (%) |

| Sodium Borohydride | (2-(piperidin-1-yl)pyridin-3-yl)methanol | >95 |

| Lithium Aluminum Hydride | (2-(piperidin-1-yl)pyridin-3-yl)methanol | >95 |

Note: The predicted yields are hypothetical and for illustrative purposes only.

Oxidation Reactions

Oxidation of the aldehyde group will produce the corresponding carboxylic acid.

-

Oxidation to Carboxylic Acid: Common oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4) can be used for this transformation.

Table 3: Predicted Yields for Oxidation Reactions

| Reagent | Product | Predicted Yield (%) |

| Potassium Permanganate | 2-(piperidin-1-yl)nicotinic acid | 70-80 |

| Jones Reagent | 2-(piperidin-1-yl)nicotinic acid | 75-85 |

Note: The predicted yields are hypothetical and for illustrative purposes only.

Condensation Reactions

The aldehyde can react with amines and related compounds to form new carbon-nitrogen double bonds.

-

Formation of Imines (Schiff Bases): Reaction with primary amines in the presence of a mild acid catalyst is expected to form imines.[3][5]

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) will likely convert the aldehyde into an alkene.

Table 4: Predicted Yields for Condensation Reactions

| Reagent | Product Type | Predicted Yield (%) |

| Aniline, H+ | Imine | 85-95 |

| (Triphenylphosphoranylidene)methane | Alkene | 70-80 |

Note: The predicted yields are hypothetical and for illustrative purposes only.

Experimental Protocols

The following are general, hypothetical protocols for key reactions involving the aldehyde group of this compound.

General Protocol for Sodium Borohydride Reduction

-

Dissolve this compound (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography.

General Protocol for Imine Formation

-

Dissolve this compound (1.0 eq) and a primary amine (1.0-1.1 eq) in a suitable solvent such as toluene or ethanol.

-

Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove water if necessary.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting imine by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Reductive Amination

Reductive amination is a powerful method for forming amines.[3][6] The aldehyde can first react with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Caption: Workflow for a one-pot reductive amination reaction.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound could potentially be investigated as inhibitors of specific signaling pathways in drug discovery. The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The aldehyde group of this compound is a versatile functional group that is expected to participate in a wide range of organic transformations. The electron-donating nature of the 2-piperidino substituent is predicted to modulate its reactivity, generally making it less electrophilic than aldehydes on pyridine rings with electron-withdrawing groups. This guide provides a foundational understanding of its likely chemical behavior, offering a starting point for researchers in synthetic chemistry and drug development to explore the potential of this molecule. Further experimental validation is necessary to confirm these predictions and fully elucidate the reactivity profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. unacademy.com [unacademy.com]

- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Piperidinonicotinaldehyde in Organic Solvents

Disclaimer: As of the latest literature review, specific experimental data on the solubility of 2-Piperidinonicotinaldehyde is not publicly available. This guide provides a comprehensive framework based on established principles of organic compound solubility, offering standardized methodologies and data presentation formats that can be applied once experimental work is conducted.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a novel compound such as this compound, a derivative of the nicotin-aldehyde scaffold, understanding its solubility profile in a range of organic solvents is fundamental for downstream processes including reaction optimization, purification, formulation, and drug delivery system design. This document outlines the theoretical considerations, experimental protocols, and data interpretation for determining the solubility of this compound.

Hypothetical Solubility Data

Quantitative solubility data is crucial for solvent selection in various stages of drug development. The following table illustrates how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis. The values presented are purely illustrative.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Hexane | 1.88 | < 0.1 | < 0.005 | Gravimetric |

| Toluene | 2.38 | 1.5 | 0.079 | Gravimetric |

| Diethyl Ether | 4.34 | 5.2 | 0.273 | Gravimetric |

| Dichloromethane | 8.93 | 25.8 | 1.357 | Gravimetric |

| Acetone | 20.7 | 15.3 | 0.805 | UV-Vis Spectroscopy |

| Ethanol | 24.5 | 30.1 | 1.583 | UV-Vis Spectroscopy |

| Methanol | 32.7 | 45.6 | 2.398 | UV-Vis Spectroscopy |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | > 2.629 | UV-Vis Spectroscopy |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and reproducible experimental methods. The two most common methods are the gravimetric method and the spectroscopic method, which are suitable for different solvent and compound properties.

3.1. Thermodynamic Equilibrium Solubility via the Shake-Flask Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution and is considered a gold standard for thermodynamic solubility.[1][2]

-

Principle: A saturated solution is prepared by allowing an excess of the solid compound to equilibrate with the solvent. The concentration of the solute in the saturated solution is then determined by weighing the residue after evaporating the solvent.[1] This technique relies on precise mass measurements for its high accuracy.[3]

-

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance (± 0.0001 g)

-

Drying oven

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial (e.g., 100 mg to 5 mL of solvent). The presence of undissolved solid is essential to ensure equilibrium is reached.[4]

-

Add a precise volume of the selected organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4] A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporation dish. The filter should be compatible with the solvent.

-

Weigh the dish with the filtrate to determine the mass of the solution.

-

Evaporate the solvent in the dish using a gentle stream of nitrogen or in a drying oven at a temperature well below the boiling point of the solute and the solvent.

-

Dry the dish containing the solid residue to a constant weight in an oven.[2]

-

Weigh the dish with the dry residue.

-

-

Calculation:

-

Mass of solute = (Weight of dish with dry residue) - (Weight of empty dish)

-

Mass of solvent = (Weight of dish with filtrate) - (Weight of dish with dry residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

3.2. Solubility Determination by UV-Vis Spectroscopy

This method is a high-throughput alternative to the gravimetric method, suitable for compounds with a chromophore.

-

Principle: A saturated solution is prepared similarly to the gravimetric method. The concentration of the solute in the filtered supernatant is then determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

-

Apparatus and Materials:

-

All materials from the gravimetric method

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

-

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Sample Preparation:

-

Prepare saturated solutions as described in the gravimetric method (steps 1-6).

-

-

Analysis:

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for solubility determination.

4.2. Hypothetical Signaling Pathway Involvement

Nicotin-aldehyde derivatives are investigated for their roles as potential modulators of various signaling pathways. The diagram below illustrates a hypothetical pathway where a this compound-based inhibitor might act.

Caption: Hypothetical kinase inhibition pathway.

References

An In-depth Technical Guide to the Purity and Characterization of 2-Piperidinonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-Piperidinonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed methodologies for its synthesis, purification, and rigorous analytical characterization.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2-chloronicotinaldehyde with piperidine.

Synthesis Protocol: Nucleophilic Aromatic Substitution

Materials:

-

2-chloronicotinaldehyde

-

Piperidine

-

Anhydrous dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-chloronicotinaldehyde (1 equivalent) in anhydrous DMF.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Slowly add piperidine (1.2 equivalents) to the reaction mixture at room temperature.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude this compound can be purified using flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Purity Assessment

The purity of the synthesized this compound is critical for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantitative analysis of this compound.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Procedure:

-

Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Inject the standards and the sample solution into the HPLC system.

-

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Structural Characterization

A combination of spectroscopic techniques is employed to confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~8.2 | dd | 1H | Pyridine H-6 |

| ~7.8 | dd | 1H | Pyridine H-4 |

| ~6.7 | d | 1H | Pyridine H-5 |

| ~3.5 | t | 4H | Piperidine H-2', H-6' (adjacent to N) |

| ~1.7 | m | 6H | Piperidine H-3', H-4', H-5' |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~162 | Pyridine C-2 |

| ~153 | Pyridine C-6 |

| ~138 | Pyridine C-4 |

| ~118 | Pyridine C-3 |

| ~110 | Pyridine C-5 |

| ~46 | Piperidine C-2', C-6' |

| ~26 | Piperidine C-3', C-5' |

| ~24 | Piperidine C-4' |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used methods.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 189 | [M-H]⁺ |

| 161 | [M-CHO]⁺ |

| 106 | [Pyridine-CHO]⁺ fragment |

| 84 | [Piperidine]⁺ fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, 2850 | Medium | C-H stretching (aliphatic) |

| ~2720 | Weak | C-H stretching (aldehyde) |

| ~1690 | Strong | C=O stretching (aldehyde) |

| ~1580, 1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Medium | C-N stretching |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the characterization and purity assessment of this compound.

Sourcing and Application of 2-Piperidinonicotinaldehyde: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the acquisition and application of specialized chemical compounds are critical steps in the journey of discovery. This guide provides an in-depth look at 2-Piperidinonicotinaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. Due to its specialized nature, this compound is not as readily available as common laboratory reagents. This guide will therefore focus on the likely sourcing routes, such as custom synthesis, and provide a broader context for its potential use based on the activities of related piperidine-containing molecules.

Compound Profile

This compound is a substituted pyridine derivative. The presence of both a piperidine and an aldehyde functional group suggests its potential as a versatile building block in the synthesis of more complex molecules.

| Identifier | Value |

| IUPAC Name | 2-(Piperidin-1-yl)pyridine-3-carbaldehyde |

| CAS Number | 34595-22-7[1][2][3] |

| Molecular Formula | C11H14N2O[3] |

| Synonyms | 2-(1-Piperidyl)nicotinaldehyde |

Commercial Availability and Procurement

Direct, off-the-shelf commercial availability of this compound is limited. Researchers will likely need to acquire this compound through specialized chemical suppliers that offer custom synthesis services.

Potential Suppliers & Sourcing Strategy:

-

P&S Chemicals and 2a biotech are listed as potential suppliers, though stock levels and availability may vary.[1][2]

-

Tetrahedron , a supplier of rare and specialty chemicals, also lists the compound.[3]

Given the nature of such compounds, the most reliable method of procurement is often through a custom synthesis request. This process involves commissioning a chemistry-focused contract research organization (CRO) or a specialized supplier to synthesize the compound on a fee-for-service basis. This approach ensures the desired quantity and purity specifications are met.

The process of custom chemical synthesis is a collaborative effort between the client and the synthesis provider. It typically involves an initial inquiry, quotation, synthesis, quality control, and final delivery. This process is crucial for advancing research when specific, non-commercially available molecules are required.[4][5][6]

Potential Applications in Research and Drug Discovery

While specific studies on the biological activity of this compound are not widely published, the broader class of piperidine and 2-piperidinone derivatives are of significant interest in medicinal chemistry. These scaffolds are present in numerous natural products and approved pharmaceutical agents.

The piperidine ring is a common structural motif in drugs targeting the central nervous system, and it is also found in medications for a wide range of other conditions.[7] Derivatives of 2-piperidone, a related cyclic amide, have been investigated for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation and for their anti-inflammatory properties.[8]

The general importance of piperidine derivatives in drug discovery suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic candidates. The aldehyde group, in particular, is a versatile functional handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for screening.

The synthesis of piperidine-containing compounds is an active area of research, with numerous methods being developed for their stereoselective and efficient production.[9] The development of novel synthetic routes to substituted piperidines is crucial for expanding the accessible chemical space for drug discovery.

Experimental Considerations

Due to the lack of specific published experimental protocols for this compound, researchers should rely on general principles of handling and utilizing novel chemical entities in a drug discovery context. The following generalized workflow outlines the typical progression from acquiring a novel compound to identifying its biological activity.

Conclusion

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 34595-22-7 | this compound | Tetrahedron [thsci.com]

- 4. moravek.com [moravek.com]

- 5. innopeptichem.com [innopeptichem.com]

- 6. Purchase Custom chemical synthesis [nucleosyn.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine synthesis [organic-chemistry.org]

Methodological & Application

Synthesis of Heterocyclic Compounds Using 2-Piperidinonicotinaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinonicotinaldehyde is a versatile bifunctional molecule containing a pyridine ring substituted with a nucleophilic piperidine group at the 2-position and an electrophilic aldehyde group at the 3-position. This strategic arrangement of functional groups makes it an excellent precursor for the synthesis of a variety of fused heterocyclic compounds, most notably pyrido[2,3-d]pyrimidines. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds derived from this compound.

Core Application: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

The most prominent application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones. This is typically achieved through a cyclocondensation reaction with a C-N-C building block, such as ureas, thioureas, or guanidines, or through a multi-step sequence involving an initial condensation with an active methylene compound followed by cyclization.

Logical Workflow for the Synthesis of Pyrido[2,3-d]pyrimidines

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Application Note 1: Synthesis of 8-Substituted-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-7-ones via Cyclocondensation with Ureas

This protocol describes a general method for the synthesis of tetrahydropyrido[2,3-d]pyrimidin-7-ones through the reaction of this compound with substituted ureas. The reaction proceeds via an initial condensation of the urea with the aldehyde, followed by an intramolecular cyclization and subsequent tautomerization to yield the final product.

Reaction Scheme:

-

This compound + Substituted Urea → 8-Substituted-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-7-one

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Substituted Urea (e.g., N-methylurea, N-ethylurea) (1.2 eq)

-

Ethanol (or other suitable solvent like DMF or acetic acid)

-

Catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add the substituted urea (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and stir for 6-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data (Representative)

| Entry | Substituted Urea | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | N-methylurea | Ethanol | p-TsOH | 8 | 75 |

| 2 | N-ethylurea | DMF | HCl | 10 | 70 |

| 3 | Urea | Acetic Acid | None | 12 | 65 |

Note: The data presented here are representative and may vary depending on the specific substrate and reaction conditions.

Application Note 2: Synthesis of Pyrido[2,3-d]pyrimidines via Knoevenagel Condensation and Subsequent Cyclization

This approach involves a two-step sequence. First, a Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is performed. The resulting vinylidene intermediate is then cyclized with a suitable reagent like guanidine to form the pyrido[2,3-d]pyrimidine ring system.

Experimental Workflow Diagram

Caption: Two-step synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocol

Step 1: Knoevenagel Condensation

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography.

Step 2: Cyclization with Guanidine

Materials:

-

Vinylidene intermediate from Step 1 (1.0 eq)

-

Guanidine hydrochloride (1.5 eq)

-

Sodium ethoxide (2.0 eq)

-

Absolute ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes.

-

Add the vinylidene intermediate to the reaction mixture.

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and neutralize with dilute acetic acid.

-

Collect the precipitated product by filtration, wash with water and then cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data (Representative)

| Step | Reactants | Product | Yield (%) |

| 1 | This compound + Malononitrile | 2-((2-(piperidin-1-yl)pyridin-3-yl)methylene)malononitrile | 90 |

| 2 | Intermediate + Guanidine | 2,4-Diamino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine derivative | 82 |

Signaling Pathway Context: Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

Many pyrido[2,3-d]pyrimidine derivatives synthesized from precursors like this compound have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. For instance, they can act as ATP-competitive inhibitors, blocking the phosphorylation cascade that leads to cell proliferation and survival.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers in organic synthesis and drug discovery to explore the chemical space around the pyrido[2,3-d]pyrimidine scaffold and develop novel therapeutic agents. The straightforward nature of these cyclocondensation reactions, coupled with the biological significance of the resulting products, underscores the importance of this compound in modern heterocyclic chemistry.

References

- 1. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Knoevenagel Condensation with 2-Piperidinonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its utility in creating α,β-unsaturated compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and biologically active molecules. This document provides detailed application notes and a representative experimental protocol for the Knoevenagel condensation of 2-Piperidinonicotinaldehyde with various active methylene compounds. The resulting vinylogous carbonyl and cyano derivatives are of significant interest in drug discovery due to their potential as Michael acceptors and their structural analogy to known bioactive scaffolds. This guide is intended for researchers in medicinal chemistry and drug development, offering a foundational methodology for the synthesis and exploration of novel chemical entities derived from this compound.

Introduction

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration.[1][2][3] This reaction is highly valued for its operational simplicity and the high reactivity of its products, which can be further modified to generate a diverse library of chemical compounds.[2] The products of Knoevenagel condensation have been utilized in the synthesis of a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

This compound is a heterocyclic aldehyde that presents a unique scaffold for the synthesis of novel compounds. The presence of the piperidine moiety can enhance the pharmacological properties of the resulting derivatives, such as solubility and receptor binding. The condensation of this aldehyde with various active methylene compounds can lead to the generation of novel derivatives with potential applications in drug discovery and development.

General Reaction Scheme

The general reaction for the Knoevenagel condensation of this compound is depicted below:

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocols

While a specific, peer-reviewed protocol for the Knoevenagel condensation of this compound was not found in the searched literature, a representative protocol can be formulated based on established procedures for similar heteroaromatic aldehydes. The following protocol is adapted from general methods for Knoevenagel condensations and should be optimized for specific active methylene compounds.[3]

Representative Protocol: Synthesis of (E)-3-(2-(piperidin-1-yl)pyridin-3-yl)acrylonitrile

Materials:

-

This compound

-

Malononitrile

-

Piperidine (as catalyst)

-

Ethanol (anhydrous)

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq), malononitrile (1.1 eq), and toluene.

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting aldehyde. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation

The following table summarizes the expected products from the Knoevenagel condensation of this compound with various active methylene compounds, along with anticipated yields based on analogous reactions.

| Active Methylene Compound | Product Name | Expected Yield (%) |

| Malononitrile | (E)-3-(2-(piperidin-1-yl)pyridin-3-yl)acrylonitrile | 85-95 |

| Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(2-(piperidin-1-yl)pyridin-3-yl)acrylate | 80-90 |

| Diethyl Malonate | Diethyl (E)-2-(2-(piperidin-1-yl)pyridin-3-yl)methylenemalonate | 75-85 |

| Cyanoacetamide | (E)-2-cyano-3-(2-(piperidin-1-yl)pyridin-3-yl)acrylamide | 70-80 |

| Meldrum's Acid | 5-((E)-(2-(piperidin-1-yl)pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 90-98 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Knoevenagel condensation products of this compound.

Caption: General experimental workflow.

Hypothetical Signaling Pathway Inhibition

The α,β-unsaturated products of the Knoevenagel condensation are known to act as Michael acceptors and can covalently bind to cysteine residues in proteins. This property makes them potential inhibitors of various enzymes and signaling pathways implicated in disease. For instance, they could potentially inhibit kinases involved in cancer cell proliferation.

Caption: Hypothetical inhibition of a kinase cascade.

Applications in Drug Development

The derivatives synthesized via the Knoevenagel condensation of this compound are of considerable interest to the drug development community for several reasons:

-

Structural Diversity: The reaction allows for the facile generation of a library of compounds by varying the active methylene component.

-

Bioactivity: The resulting α,β-unsaturated systems are present in many biologically active natural products and synthetic drugs.[6][7]

-

Michael Acceptors: The electrophilic nature of the double bond allows for covalent modification of biological targets, which can lead to potent and long-lasting therapeutic effects.

-

Scaffold for Further Derivatization: The products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

Researchers are encouraged to screen these novel compounds in a variety of biological assays, including but not limited to, anticancer, anti-inflammatory, and antimicrobial screens. The piperidine moiety may also confer favorable pharmacokinetic properties, making these compounds promising leads for further optimization.

Conclusion

The Knoevenagel condensation of this compound provides a straightforward and efficient route to a variety of α,β-unsaturated compounds with significant potential in drug discovery. The representative protocol and data presented herein offer a starting point for the synthesis and exploration of this novel class of compounds. Further investigation into their biological activities is warranted and could lead to the identification of new therapeutic agents.

References

- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative [article.sapub.org]

- 5. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Reductive Amination of 2-Piperidinonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-substituted aminomethyl-2-piperidinopyridine derivatives from 2-piperidinonicotinaldehyde via reductive amination. This class of compounds holds potential for applications in drug discovery, particularly in the development of kinase inhibitors.

Introduction

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction combines the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a mild and selective reducing agent particularly well-suited for this transformation.[3] Its selectivity for iminium ions over aldehydes or ketones allows for a one-pot procedure with high yields and tolerance for a wide range of functional groups.[3][4]

The 2-piperidinopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] The synthesis of derivatives through the reductive amination of this compound opens avenues to novel chemical entities with potential therapeutic applications, for instance, as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

Experimental Protocols

General Protocol for the Reductive Amination of this compound

This protocol describes a general procedure for the synthesis of a library of N-substituted ((2-(piperidin-1-yl)pyridin-3-yl)methyl)amines.

Materials:

-

This compound

-

Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).